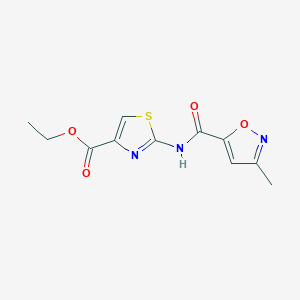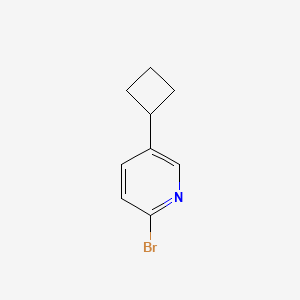
2-Bromo-5-cyclobutylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-cyclobutylpyridine is a chemical compound belonging to the class of pyridines, which are heterocyclic aromatic compounds containing a pyridine ring. It has a molecular weight of 212.09 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-cyclobutylpyridine contains a total of 22 bonds. These include 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 Pyridine .Physical And Chemical Properties Analysis
2-Bromo-5-cyclobutylpyridine is a powder at room temperature .科学的研究の応用
Synthesis and Chemical Reactivity
2-Bromo-5-cyclobutylpyridine serves as a versatile intermediate in the synthesis of complex organic compounds. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis. For example, Schwab et al. (2002) demonstrated efficient syntheses of brominated bipyridines and bipyrimidines, crucial for preparing metal-complexing molecular rods, showcasing the broader family of brominated pyridines' utility in constructing sophisticated molecular architectures (Schwab, Fleischer, & Michl, 2002). Similarly, Striela et al. (2017) explored the Sandmeyer reaction for synthesizing bromocyclopropylpyridines, demonstrating the method's effectiveness in generating useful building blocks for further chemical synthesis (Striela et al., 2017).
Role in Biological Studies
The compound is also related to research in biological fields, particularly in studying cell proliferation and turnover. 5-Bromo-2′-deoxyuridine (BrdU), a related compound, is frequently used to label DNA, allowing for the measurement of cell turnover in vivo. Bonhoeffer et al. (2000) developed a mathematical framework to analyze BrdU labeling experiments, providing insights into cell proliferation, loss, and population dynamics (Bonhoeffer, Mohri, Ho, & Perelson, 2000). Additionally, Schneider and d’Adda di Fagagna (2012) discovered that neural stem cells exposed to BrdU undergo significant changes in DNA methylation and differentiation, highlighting the compound's impact on cellular functions and suggesting caution in its use in stem cell research (Schneider & d’Adda di Fagagna, 2012).
Application in Material Science
In material science, the compound's derivatives have been explored for their potential in creating new materials with unique properties. For instance, the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions, as studied by Ahmad et al. (2017), indicates the role of brominated pyridines in developing materials with potential applications in various fields, including biological activities (Ahmad et al., 2017).
Environmental and Health Considerations
While not directly linked to 2-Bromo-5-cyclobutylpyridine, research on related bromopyridines has implications for environmental and health safety. Shi et al. (2022) reported a case of methemoglobinemia and delayed encephalopathy following exposure to 5-bromo-2-nitropyridine, an incident that underscores the need for caution and further research into the toxicity and safe handling of such compounds (Shi et al., 2022).
Safety and Hazards
The safety information for 2-Bromo-5-cyclobutylpyridine indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .
特性
IUPAC Name |
2-bromo-5-cyclobutylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-5-4-8(6-11-9)7-2-1-3-7/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAWXKTYMIYDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-cyclobutylpyridine | |
CAS RN |
1142197-20-3 |
Source


|
| Record name | 2-bromo-5-cyclobutylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2564950.png)
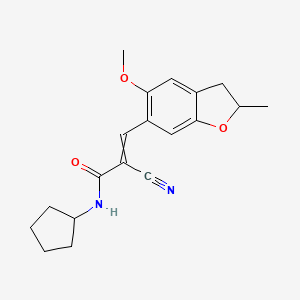
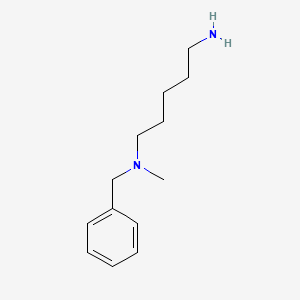
![2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2564955.png)

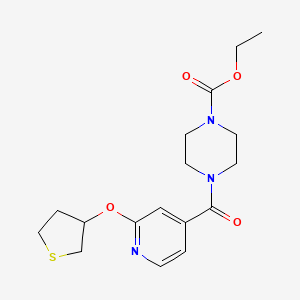

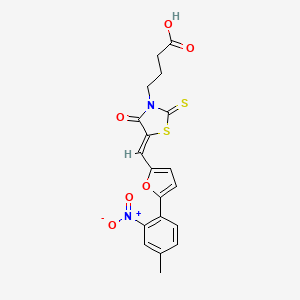
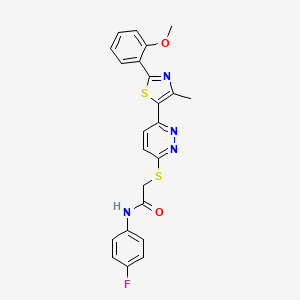
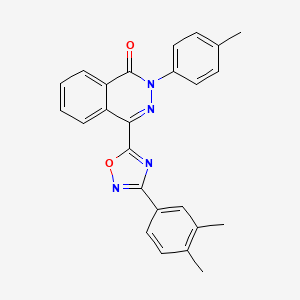

![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate](/img/structure/B2564965.png)
